N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine
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Description
Synthesis Analysis
The synthesis of N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine derivatives has been explored in various studies. In one study, a series of novel thiadiazolamine and triazolethione derivatives of the benzimidazole class were synthesized, which included the condensation of substituted phenyl-1H-benzimidazol with acetylthiosemicarbazides, yielding compounds with notable antioxidant properties . Another study reported the efficient synthesis of N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives through the condensation of hydrazide with carboxylic acid derivatives, further expanding the chemical diversity of benzimidazole derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings. This core structure is modified with various substituents, leading to a wide range of biological activities. The structural elucidation of these compounds is typically achieved using spectroscopic methods such as IR, NMR (1H and 13C), and mass spectrometry, which confirm the presence of the desired functional groups and overall molecular framework .
Chemical Reactions Analysis
The chemical reactivity of N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine derivatives is influenced by the presence of the benzimidazole moiety, which can participate in various chemical reactions. For instance, the synthesis of a copper(II) complex involving a benzimidazole derivative demonstrated the ligand's ability to coordinate with metal ions, leading to compounds with enhanced antimicrobial activity compared to the free ligand . Additionally, the 1,3-dipolar cycloaddition reaction was employed to synthesize a compound with a triazolylmethanamine structure, showcasing the versatility of benzimidazole derivatives in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are closely related to their molecular structure. The presence of heteroatoms and functional groups within the benzimidazole framework imparts certain physicochemical characteristics, such as solubility, melting points, and stability. These properties are crucial for the biological activity of the compounds, as they affect their interaction with biological targets and their overall pharmacokinetic profile. The antioxidant activity of some derivatives was assessed using in vitro systems, with certain compounds showing good scavenging activity for DPPH radicals . The antimicrobial evaluation of benzotriazolylmethanamine derivatives revealed variable degrees of antibacterial and antifungal activities, highlighting the importance of structural modifications in determining the biological efficacy of these compounds .
Scientific Research Applications
Application in Cancer Research
- Scientific Field: Oncology
- Summary of Application: N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine has been found to inhibit the binding of p34 protein to NEDD4-1 protein, which can be used as an anti-cancer agent .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application in HIV Research
- Scientific Field: Virology
- Summary of Application: This compound can also be used as an HIV integrase inhibitor .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application in Fungicide Research
- Scientific Field: Agriculture and Plant Pathology
- Summary of Application: Benzimidazole fungicides, which include compounds with a similar structure to N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine, are highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application in Antibacterial Research
- Scientific Field: Microbiology
- Summary of Application: A novel series of 2-substituted benzimidazole derivatives, which include compounds with a similar structure to N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine, has been reported for antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application in Antifungal Research
- Scientific Field: Microbiology
- Summary of Application: The same series of 2-substituted benzimidazole derivatives has also shown antifungal activity against C. albicans and A. niger .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Application in Coordination Chemistry
- Scientific Field: Coordination Chemistry
- Summary of Application: The imine in benzimidazole compounds, which include compounds with a similar structure to N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine, can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
properties
IUPAC Name |
N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h3-6,11H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXZCKSFAVXJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577439 |
Source
|
Record name | N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine | |
CAS RN |
137898-62-5 |
Source
|
Record name | N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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